molecular formula C7H11ClO3 B3054208 2,2-Dimethyl-3-acetyloxypropionyl chloride CAS No. 58908-50-2

2,2-Dimethyl-3-acetyloxypropionyl chloride

Cat. No.: B3054208
CAS No.: 58908-50-2
M. Wt: 178.61 g/mol
InChI Key: VRLIKVWTVQNSMG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-acetyloxypropionyl chloride is an organic compound with the molecular formula C7H11ClO3 It is a derivative of propionic acid and is characterized by the presence of an acetyloxy group and a chloride group attached to a propionyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-acetyloxypropionyl chloride typically involves the acylation of 2,2-dimethyl-3-hydroxypropionic acid. The process can be summarized as follows:

    Starting Material: 2,2-Dimethyl-3-hydroxypropionic acid.

    Acylation: The hydroxyl group of the starting material is acylated using acetyl chloride in the presence of a base such as pyridine. This step results in the formation of 2,2-Dimethyl-3-acetyloxypropionic acid.

    Chlorination: The acetyloxypropionic acid is then treated with thionyl chloride (SOCl2) to replace the hydroxyl group with a chloride group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-acetyloxypropionyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 2,2-Dimethyl-3-hydroxypropionic acid and hydrochloric acid.

    Reduction: The compound can be reduced to 2,2-Dimethyl-3-hydroxypropionic acid using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols; typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous sodium hydroxide (NaOH); reaction conditions include room temperature or slight heating.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether; reaction conditions include low temperature and inert atmosphere.

Major Products

    Nucleophilic Substitution: Corresponding amides, esters, or thioesters.

    Hydrolysis: 2,2-Dimethyl-3-hydroxypropionic acid and hydrochloric acid.

    Reduction: 2,2-Dimethyl-3-hydroxypropionic acid.

Scientific Research Applications

2,2-Dimethyl-3-acetyloxypropionyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: The compound is utilized in the preparation of specialty polymers and copolymers with unique properties.

    Bioconjugation: It is employed in the modification of biomolecules for bioconjugation studies, aiding in the development of novel biotherapeutics.

    Medicinal Chemistry: The compound serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-acetyloxypropionyl chloride is primarily based on its reactivity as an acylating agent. The compound can acylate nucleophilic sites on various molecules, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to introduce acyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved in the reaction.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-hydroxypropionyl chloride: Similar structure but with a hydroxyl group instead of an acetyloxy group.

    2,2-Dimethyl-3-acetyloxypropionic acid: Similar structure but with a carboxylic acid group instead of a chloride group.

    2,2-Dimethyl-3-acetyloxypropionamide: Similar structure but with an amide group instead of a chloride group.

Uniqueness

2,2-Dimethyl-3-acetyloxypropionyl chloride is unique due to the presence of both an acetyloxy group and a chloride group, which imparts distinct reactivity. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to acylate nucleophiles and undergo substitution reactions distinguishes it from other similar compounds.

Properties

IUPAC Name

(3-chloro-2,2-dimethyl-3-oxopropyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-5(9)11-4-7(2,3)6(8)10/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLIKVWTVQNSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C)(C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458287
Record name 2,2-dimethyl-3-acetyloxypropionyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58908-50-2
Record name 2,2-dimethyl-3-acetyloxypropionyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A benzene solution (25 ml) of crude 3-acetoxy-2,2-dimethyl proprionic acid from Example 3(a) (7.4 g, 46.5 mmol), oxalyl chloride (6.45 g, 51 ml) and DMF (2 drops) was stirred at ambient temperature for 3 hours. The pale yellow solution was distilled to provide the title compound as a colorless liquid, b.p.15 85°-88° C. NMR (CDCl3) δ 4.18 (2 H, s), 2.08 (3 H, s), 1.35 (6 H, s).
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Synthesis routes and methods II

Procedure details

The product of Step A, 2,2-dimethyl-3-acetyloxypropionic acid (11.76 g, 80 mmol) was dissolved in benzene (100 mL), and the reaction solution was cooled to 0° C., and then oxalyl chloride (15.0 g, 120 mmol) was slowly added dropwise. After 3 hours, the solvent was removed in vacuo, and the reaction mixture was distilled in vacuo to give the title compound.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of acetoxy-2,2-dimethyl-propionic acid (example 40, step 1) (2.2 g, 13.75 mmol) in CH2Cl2 (25 ml), were added oxalyl chloride (2.62 ml, 27.50 mmol) and 2-4 drops of DMF and stirred at 25° C. for 3 hours. The solvent was evaporated and the resulting acetic acid 2-chlorocarbonyl-2-methyl-propyl ester (2.4 g) was used directly in next step without purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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